2-(3-Chloro-3-butenyl)benzoic acid
Description
Contextualization within Benzoic Acid Derivatives and Halogenated Compounds
2-(3-Chloro-3-butenyl)benzoic acid is a fascinating molecule that combines the structural features of both a benzoic acid and a halogenated alkene. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis, known for their reactivity and presence in numerous natural products and pharmaceuticals. acs.orgwikipedia.org The carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction, making it a versatile handle for molecular manipulation. wikipedia.org The aromatic ring of benzoic acid can also be functionalized through electrophilic aromatic substitution reactions. youtube.com
The other key feature of this compound is the halogenated butenyl side chain. Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are a major class of chemicals with diverse applications. naturvardsverket.seyoutube.com The presence of a halogen atom, in this case, chlorine, introduces a polar carbon-halogen bond, which significantly influences the molecule's reactivity. sydney.edu.au This polarity can make the adjacent carbon atom susceptible to nucleophilic attack. sydney.edu.au Furthermore, the double bond in the butenyl chain offers another site for chemical modification, such as addition reactions. The specific placement of the chloro group on the double bond (a vinylic chloride) imparts unique reactivity to the molecule.
Research Significance and Scope in Synthetic Organic Chemistry
The unique combination of a carboxylic acid, an aromatic ring, and a chloroalkenyl group in a single molecule makes this compound a compound of considerable interest to synthetic organic chemists. While specific research exclusively detailing the synthesis and reactivity of this exact compound is not extensively documented in publicly available literature, its structural motifs suggest a range of potential applications as a versatile intermediate.
The presence of multiple reactive sites allows for selective transformations, enabling the synthesis of more complex molecules. For instance, the carboxylic acid could be used as a handle to attach the molecule to other substrates, while the chloroalkenyl group could participate in cross-coupling reactions, a powerful tool for forming carbon-carbon bonds. The potential for intramolecular reactions, where the carboxylic acid or its derivatives interact with the butenyl chain, could lead to the formation of novel cyclic compounds.
The broader classes to which this compound belongs have seen significant research. For example, various benzoic acid derivatives have been synthesized and evaluated for their biological activities, including as potential inhibitors of enzymes like influenza neuraminidase and carbonic anhydrase. acs.orgnih.govnih.gov Similarly, halogenated compounds are crucial in the synthesis of pharmaceuticals and agrochemicals. noaa.govresearchgate.net For instance, chloro-substituted benzoic acids are known precursors in the manufacturing of pesticides. researchgate.net
While direct research on this compound is limited, the study of related structures provides a framework for understanding its potential utility. For example, research into other substituted benzoic acids, such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, highlights the ongoing interest in developing novel benzoic acid derivatives with specific functionalities. researchgate.netnih.govnih.gov The synthesis of various substituted benzoic acids, such as 3-chlorobenzoic acid, is well-established and can be achieved through methods like the oxidation of the corresponding chlorotoluene or through diazotization of chloroanthranilic acid. wikipedia.orgprepchem.com
The table below provides a summary of the key structural features and their potential for synthetic transformations.
| Structural Feature | Potential Synthetic Transformations |
| Carboxylic Acid | Esterification, Amidation, Reduction to alcohol, Conversion to acid chloride |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) |
| Chloroalkenyl Group | Nucleophilic Substitution (under specific conditions), Cross-coupling reactions (e.g., Suzuki, Heck), Addition reactions to the double bond |
Given the synthetic potential suggested by its structure, this compound represents an intriguing target for further research and development in organic synthesis. Its ability to act as a multifunctional building block could pave the way for the creation of novel and complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorobut-3-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,1,6-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPNBVSLEVRPON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC=CC=C1C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641256 | |
| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732248-87-2 | |
| Record name | 2-(3-Chlorobut-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Chloro 3 Butenyl Benzoic Acid
Retrosynthetic Analysis of the Compound
A retrosynthetic analysis of 2-(3-chloro-3-butenyl)benzoic acid deconstructs the molecule into simpler, commercially available starting materials. The primary disconnection points are the carbon-carbon bond between the benzene (B151609) ring and the butenyl side chain, and the carbon-chlorine bond within the side chain.
One logical disconnection breaks the bond between the aromatic ring and the butenyl group, leading to a benzoic acid derivative and a four-carbon fragment. This suggests a synthetic strategy involving the coupling of an appropriate benzoic acid precursor with a C4 unit. For instance, an ortho-lithiated or Grignard-reagent-derived benzoic acid could react with a suitable four-carbon electrophile. Alternatively, an ortho-halobenzoic acid could undergo a transition-metal-catalyzed cross-coupling reaction with a butenyl organometallic reagent.
Another retrosynthetic approach involves functional group interconversion. The 3-chloro-3-butenyl moiety can be envisioned as arising from a precursor such as a butynyl or a butenyl group. This suggests that a key step in the synthesis could be the introduction of a four-carbon chain with a terminal alkyne or alkene, which is then subsequently chlorinated.
Classical Synthetic Routes and Precursors
Classical synthetic routes to this compound generally rely on well-established, multi-step reaction sequences. These methods often involve the separate construction of the benzoic acid core and the subsequent introduction of the chlorobutylene moiety.
The benzoic acid core can be synthesized through several classical methods, starting from simple benzene derivatives.
Oxidation of Alkylbenzenes: A common method involves the oxidation of an ortho-substituted toluene (B28343) derivative. For example, 2-allyl-toluene could be oxidized to 2-allylbenzoic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The subsequent modification of the allyl group would then lead to the target compound.
Carbonation of an Organometallic Reagent: Another approach is the carboxylation of an aryl organometallic species. Starting from a precursor like 2-bromotoluene, a Grignard reagent can be formed, which then reacts with carbon dioxide to yield 2-methylbenzoic acid. Further functionalization of the methyl group would be required.
Friedel-Crafts Acylation: A Friedel-Crafts acylation of a suitable benzene derivative can introduce a keto group, which can then be further manipulated. For instance, acylation of benzene with succinic anhydride, followed by reduction and other transformations, can lead to a substituted benzoic acid.
| Starting Material | Reagents | Product |
| 2-Allyltoluene | 1. KMnO₄, OH⁻, Δ2. H₃O⁺ | 2-Allylbenzoic acid |
| 2-Bromotoluene | 1. Mg, Et₂O2. CO₂3. H₃O⁺ | 2-Methylbenzoic acid |
Once the benzoic acid core is established, the 3-chloro-3-butenyl side chain can be introduced or constructed.
Allylation followed by Chlorination: A common strategy is the introduction of an allyl group at the ortho position, followed by its conversion to the desired vinyl chloride. For example, 2-allylbenzoic acid can be synthesized and then subjected to a chlorination reaction. The addition of chlorine gas (Cl₂) across the double bond, followed by elimination of HCl, can yield the desired product.
Alkylation with a Four-Carbon Chain: Alkylation of a suitable benzoic acid precursor with a bifunctional four-carbon chain can also be employed. For instance, reacting a phenoxide derived from salicylic acid with a 1,3-dihalobutane derivative could be a potential, albeit complex, route.
From a Butynyl Precursor: An alternative approach involves the introduction of a but-3-yn-1-yl group at the ortho position. This can be achieved through coupling reactions. The terminal alkyne can then be hydrochlorinated to form the 3-chloro-3-butenyl group.
| Precursor | Reagents | Product Moiety |
| 2-Allylbenzoic acid | 1. Cl₂2. Base (e.g., Et₃N) | 3-Chloro-3-butenyl |
| 2-(But-3-yn-1-yl)benzoic acid | HCl | 3-Chloro-3-butenyl |
Modern Catalytic Approaches in Synthesis
Modern synthetic methodologies often employ transition metal catalysts to achieve higher efficiency, selectivity, and functional group tolerance. These approaches are particularly relevant for the construction of the C-C bond and for controlling the stereochemistry of the vinyl chloride.
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming the bond between the benzoic acid core and the butenyl side chain.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of a precursor to the target molecule, 2-bromobenzoic acid could be coupled with a butenylboronic acid or ester.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. A potential route would involve the reaction of 2-iodobenzoic acid with a butenylzinc reagent.
Direct C-H Alkenylation: More recent developments have focused on the direct C-H functionalization of benzoic acids. The carboxylate group can act as a directing group to facilitate the ortho-alkenylation with alkenes, catalyzed by transition metals like palladium or ruthenium. acs.org For instance, direct alkenylation of benzoic acid with 1,3-butadiene could potentially form a precursor to the target molecule.
| Coupling Partners | Catalyst | Reaction Type |
| 2-Bromobenzoic acid + Butenylboronic acid | Pd(PPh₃)₄, Base | Suzuki-Miyaura |
| 2-Iodobenzoic acid + Butenylzinc chloride | Pd(dba)₂, Ligand | Negishi |
| Benzoic acid + 1,3-Butadiene | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | C-H Alkenylation |
The formation of the vinyl chloride in the 3-chloro-3-butenyl side chain can be controlled to achieve specific stereochemistry (E/Z isomerism) and regiochemistry.
Stereoselective Hydrochlorination of Alkynes: The hydrochlorination of a terminal alkyne, such as in 2-(but-3-yn-1-yl)benzoic acid, can be performed with reagents that favor the formation of a specific isomer of the resulting vinyl chloride. The choice of reaction conditions and catalysts can influence the stereochemical outcome.
From Vinylsilanes: A highly stereoselective method for the synthesis of vinyl chlorides involves the use of vinylsilanes. An appropriate vinylsilane can be prepared and then subjected to a halogenation-desilicohalogenation sequence to yield the vinyl chloride with a specific stereochemistry.
Alternative Synthetic Pathways and Process Optimization
Given the absence of a standard reported synthesis, several alternative pathways can be proposed. The optimization of such a synthesis would focus on maximizing yield, ensuring regioselectivity, and utilizing cost-effective and safe reagents.
Pathway 1: Grignard Reaction followed by Allylic Chlorination
A viable approach involves the initial synthesis of 2-(but-3-en-1-yl)benzoic acid, which can then be selectively chlorinated.
Step 1: Synthesis of 2-(but-3-en-1-yl)benzoic acid via Grignard Reaction. This could be achieved by reacting a suitable benzoic acid derivative with an allyl Grignard reagent. For instance, the reaction of methyl 2-formylbenzoate (B1231588) with allylmagnesium bromide would yield a secondary alcohol. Subsequent dehydration and reduction of the resulting alkene would form the butenyl side chain. Alternatively, a more direct approach would be the reaction of a 2-halobenzoic acid ester with a but-3-en-1-yl Grignard reagent, followed by hydrolysis of the ester.
Step 2: Allylic Chlorination. The terminal double bond of the 2-(but-3-en-1-yl)benzoic acid can then be chlorinated at the allylic position. Common reagents for this transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), often in the presence of a radical initiator like benzoyl peroxide or under UV irradiation.
Process Optimization:
Grignard Reaction: Optimization would involve careful control of reaction temperature to manage the exothermic nature of the Grignard addition. The choice of solvent (typically an ether like THF or diethyl ether) and the rate of addition of the Grignard reagent are critical to minimize side reactions.
Allylic Chlorination: The key to optimizing this step is achieving high regioselectivity for the desired 3-chloro isomer over other possible chlorinated products. This can be influenced by the choice of chlorinating agent, reaction temperature, and the presence of radical scavengers or promoters. The use of NCS is often favored for its selectivity in allylic chlorinations. rsc.org
Pathway 2: Palladium-Catalyzed Cross-Coupling (Heck Reaction)
Another powerful method for forming the C-C bond is the Heck reaction.
Step 1: Heck Coupling. This would involve the palladium-catalyzed coupling of a 2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid) with but-3-en-1-ol. This would be followed by oxidation of the alcohol to the carboxylic acid. Alternatively, direct coupling with a suitable butenyl derivative could be explored.
Step 2: Chlorination. Similar to the first pathway, the resulting 2-(but-3-en-1-yl)benzoic acid would undergo allylic chlorination.
Process Optimization:
Heck Reaction: Optimization of the Heck reaction would focus on the catalyst system (palladium source and ligand), base, solvent, and temperature. Catalyst loading is a key factor to minimize costs while maintaining high conversion. Ligand choice can significantly impact the efficiency and selectivity of the coupling. From an industrial perspective, ligandless Heck coupling or the use of heterogeneous catalysts like Pd/C can be advantageous for easier product purification and catalyst recycling. acs.orgacs.org
The following table summarizes potential reaction conditions for the key steps in these proposed pathways:
| Step | Reagents and Conditions | Potential for Optimization |
| Grignard Reaction | Methyl 2-formylbenzoate, Allylmagnesium bromide, THF, -78 °C to rt | Temperature control, rate of addition, solvent purity |
| Allylic Chlorination | 2-(But-3-en-1-yl)benzoic acid, NCS, Benzoyl peroxide, CCl4, reflux | Choice of chlorinating agent, initiator concentration, reaction time |
| Heck Coupling | 2-Iodobenzoic acid, But-3-en-1-ol, Pd(OAc)2, PPh3, Et3N, DMF, 100 °C | Catalyst loading, ligand selection, base, solvent choice |
Considerations for Scale-Up Production Methodologies
Scaling up the synthesis of this compound from a laboratory to an industrial scale introduces several critical considerations to ensure safety, efficiency, and cost-effectiveness.
For Grignard-based Pathways:
Heat Management: Grignard reactions are highly exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. acs.orgmt.com This necessitates the use of jacketed reactors with precise temperature control and careful regulation of the reagent addition rate. labster.commt.com
Safety with Reagents: Grignard reagents are highly reactive and pyrophoric. Handling large quantities requires an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air. The use of flammable ether solvents also poses significant fire and explosion risks that must be mitigated through appropriate engineering controls. labster.com
Mixing and Mass Transfer: In heterogeneous Grignard reactions (solid magnesium in a liquid), efficient mixing is vital to ensure consistent reaction rates and prevent localized hotspots. The design of the reactor and agitator is a critical factor. mt.com
For Palladium-Catalyzed Pathways:
Catalyst Cost and Recovery: Palladium is a precious metal, making catalyst cost a significant factor in large-scale production. Optimizing catalyst loading to the lowest effective level is essential. mdpi.com Furthermore, implementing methods for catalyst recovery and recycling, such as using heterogeneous catalysts or specialized filtration techniques for homogeneous catalysts, is crucial for economic viability. acs.org
Product Purity: Removal of residual palladium from the final product is a critical regulatory requirement for pharmaceuticals and other high-purity chemicals. This often involves additional purification steps like treatment with activated carbon or specialized scavengers.
Process Robustness: The Heck reaction can be sensitive to impurities in starting materials and solvents. Ensuring consistent quality of all raw materials is vital for reproducible results on a large scale. rsc.org
For the Chlorination Step:
Handling of Chlorinating Agents: Reagents like NCS and SO2Cl2 can be corrosive and hazardous. Appropriate personal protective equipment and handling procedures are necessary. Large-scale chlorination reactions may also generate corrosive byproducts like HCl, requiring corrosion-resistant reactors.
Control of Reaction Selectivity: Maintaining the desired regioselectivity during allylic chlorination on a large scale can be challenging. Uniform temperature distribution and controlled addition of the chlorinating agent are critical to minimize the formation of unwanted isomers and over-chlorinated products. researchgate.netlibretexts.org
Safety of Chlorination Reactions: Gas phase chlorination processes can present explosion hazards if the concentration of reactants falls within the flammable range. Careful control of temperature and pressure, and potentially the use of an inert gas blanket, are important safety measures. icheme.org
The following table outlines key considerations for scaling up the proposed synthetic steps:
| Synthetic Step | Key Scale-Up Considerations | Mitigation Strategies |
| Grignard Reaction | Exothermicity, handling of pyrophoric reagents, flammable solvents. | Jacketed reactors, controlled addition rates, inert atmosphere, explosion-proof equipment. acs.orglabster.com |
| Heck Coupling | Catalyst cost, palladium contamination of product, process sensitivity. | Low catalyst loading, catalyst recycling, use of heterogeneous catalysts, stringent quality control of raw materials. acs.orgresearchgate.net |
| Allylic Chlorination | Handling of corrosive reagents, control of selectivity, potential for runaway reactions. | Corrosion-resistant reactors, precise temperature and addition control, monitoring of reaction progress. icheme.org |
Chemical Reactivity and Transformations of 2 3 Chloro 3 Butenyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing a variety of well-established transformations.
Esterification:
2-(3-Chloro-3-butenyl)benzoic acid can be converted to its corresponding esters through several established methods. The most common of these is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net This is an equilibrium process, and to drive the reaction towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org
Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated prior to the addition of the alcohol. Common activating agents include thionyl chloride (SOCl₂), which converts the carboxylic acid to a more reactive acyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). proquest.com The use of solid acid catalysts, such as modified montmorillonite (B579905) K10, has also been reported for the esterification of substituted benzoic acids, offering a solvent-free and environmentally friendlier option. acs.org
Amidation:
The formation of amides from this compound requires the activation of the carboxyl group, as direct reaction with an amine is generally inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. Activation can be achieved by converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by the addition of the desired amine.
Modern amidation protocols often employ coupling reagents that facilitate the reaction under milder conditions. A variety of boron- and titanium-based reagents have been shown to be effective for the direct amidation of carboxylic acids. reddit.comlibretexts.orgplutusias.com For instance, the use of TiCl₄ in pyridine (B92270) has been reported as a general procedure for the synthesis of amides from carboxylic acids and amines. libretexts.org
| Transformation | Reagent(s) | Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.) | Reflux | Methyl/Ethyl ester |
| Esterification | Thionyl chloride (SOCl₂), then Alcohol | Room temperature or gentle heating | Ester |
| Amidation | 1. Oxalyl chloride, 2. Amine (e.g., Aniline) | Room temperature | Amide |
| Amidation | Amine, TiCl₄, Pyridine | 85 °C | Amide |
Table 1: Representative Reagents for Esterification and Amidation
The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF). It is important to note that such powerful reducing agents can also potentially reduce the double bond or cleave the carbon-chlorine bond in the chlorobutylene moiety. More selective reducing agents, such as borane (B79455) (BH₃) complexes, can also be employed for the reduction of carboxylic acids.
The oxidation of the carboxylic acid group itself is not a common transformation as it is already in a high oxidation state. However, oxidative degradation of the entire molecule can occur under harsh oxidative conditions.
Reactions Involving the Chlorobutylene Moiety
The chlorobutylene side chain, featuring a vinyl chloride, presents a unique set of reactive possibilities.
The chlorine atom in this compound is attached to an sp²-hybridized carbon, which makes it a vinyl chloride. Vinyl chlorides are known to be significantly less reactive towards traditional nucleophilic substitution reactions (SN1 and SN2) compared to their saturated alkyl chloride counterparts. brainly.comdoubtnut.comdoubtnut.com This reduced reactivity is attributed to the increased strength of the C-Cl bond due to the partial double bond character arising from resonance with the adjacent pi-bond, and the high energy of the potential vinylic carbocation intermediate in an SN1 pathway. brainly.comdoubtnut.com
However, palladium-catalyzed allylic substitution reactions, also known as the Tsuji-Trost reaction, provide a viable pathway for the substitution of the allylic chloride. libretexts.orgnih.govacs.org In such reactions, a palladium(0) catalyst can oxidatively add to the C-Cl bond to form a π-allylpalladium complex. This complex can then be attacked by a wide range of nucleophiles. nih.govacs.org The regioselectivity of the nucleophilic attack can be influenced by the ligands on the palladium catalyst and the nature of the nucleophile. libretexts.org
Elimination of hydrogen chloride (HCl) from the chlorobutylene moiety of this compound would lead to the formation of a conjugated diene system. These reactions can proceed through either an E1 or E2 mechanism, typically promoted by a base. plutusias.comlibretexts.orgmasterorganicchemistry.com
The E2 mechanism is a concerted, one-step process that requires a strong base and an anti-periplanar arrangement of the proton being removed and the leaving group. The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate, and is favored by weaker bases and polar protic solvents. libretexts.org Given the vinylic nature of the chloride, elimination to form a diene is a plausible reaction pathway, especially under strong basic conditions and with heating. mdpi.comslideshare.net
The ortho-relationship between the carboxylic acid and the butenyl side chain makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic structures.
One of the most powerful methods for such cyclizations is the intramolecular Heck reaction. libretexts.orgwikipedia.orgchim.itprinceton.edu This palladium-catalyzed reaction involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by intramolecular insertion of the alkene into the newly formed carbon-palladium bond. Subsequent β-hydride elimination can lead to the formation of a six-membered ring containing a diene.
Alternatively, the carboxylic acid can act as an internal nucleophile. For instance, palladium-catalyzed lactonization can occur where the carboxylate attacks the butenyl chain. acs.orgnih.govnih.gov Such reactions have been reported for similar 2-alkenylbenzoic acids, leading to the formation of isochromanone derivatives. snnu.edu.cnnih.gov These cyclizations are often highly regioselective and can be influenced by the choice of catalyst, ligands, and reaction conditions.
| Reaction Type | Catalyst/Reagents | Potential Product |
| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Dihydro-naphthalene derivative |
| Lactonization | Pd(OAc)₂, Ligand, Oxidant | Isochromanone derivative |
| Iodolactonization | I₂, NaHCO₃ | Iodinated lactone |
Table 2: Potential Intramolecular Cyclization Reactions
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring
The benzene (B151609) ring of this compound is substituted with two groups: a carboxylic acid and a 3-chloro-3-butenyl group. These substituents significantly influence the rate and regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): The characteristic reaction of benzene and its derivatives is electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. rsc.org The existing substituents on the ring direct the position of the incoming electrophile.
Directing Effects: The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. The alkyl group (the butenyl chain) is generally considered an activating, ortho, para-directing group. In cases of competing directing effects, the outcome can be a mixture of products, or one group's influence may dominate. Typically, deactivating groups have a stronger directing effect. Therefore, electrophilic substitution would be expected to occur primarily at the positions meta to the carboxylic acid group (C5).
Common EAS Reactions:
Nucleophilic Aromatic Substitution (SNA_r): Nucleophilic aromatic substitution is less common for simple benzene derivatives and typically requires the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para position to the leaving group. The carboxylic acid group is deactivating but not typically sufficient to promote S_NAr on its own. Therefore, direct nucleophilic substitution on the aromatic ring of this compound under standard conditions is unlikely.
Chemo- and Regioselectivity in Complex Transformations
The presence of multiple reactive sites in this compound—the carboxylic acid, the aromatic ring, the double bond, and the vinyl chloride—makes chemo- and regioselectivity crucial considerations in its transformations.
Intramolecular Cyclization: A prominent reaction pathway for molecules with this type of structure is intramolecular cyclization. Specifically, palladium-catalyzed intramolecular reactions are well-documented for similar systems.
Palladium-Catalyzed Intramolecular Heck-type Reaction: The vinyl chloride can act as a substrate in palladium-catalyzed cross-coupling reactions. An intramolecular Heck-type reaction, where the palladium inserts into the C-Cl bond and the resulting organopalladium species adds across the double bond of the same molecule, is a plausible transformation. However, the more likely and widely reported reaction for similar substrates is the formation of isochromanones.
Synthesis of Isochromanones: 2-(Alkenyl)benzoic acids are known precursors for the synthesis of isochromanones through palladium-catalyzed intramolecular cyclization. In the case of this compound, the reaction would likely proceed via an intramolecular oxy-palladation mechanism. The carboxylic acid would act as the nucleophile, attacking the palladium-activated double bond. This would lead to the formation of a six-membered ring, resulting in a substituted isochromanone, specifically 3-methylidene-3,4-dihydro-1H-isochromen-1-one. The regioselectivity is generally high for the formation of the six-membered ring in such systems.
Table of Potential Reaction Products:
| Starting Material | Reaction Type | Potential Product(s) |
|---|---|---|
| This compound | Intramolecular Cyclization (Pd-catalyzed) | 3-Methylidene-3,4-dihydro-1H-isochromen-1-one |
| This compound | Electrophilic Nitration | 2-(3-Chloro-3-butenyl)-5-nitrobenzoic acid |
| This compound | Electrophilic Bromination | 5-Bromo-2-(3-chloro-3-butenyl)benzoic acid |
The chemo- and regioselectivity in these transformations would be highly dependent on the specific reaction conditions, including the choice of catalyst, solvent, temperature, and any additives. For instance, in palladium-catalyzed reactions, the choice of ligands can significantly influence the outcome.
Mechanistic Investigations of Reactions Involving 2 3 Chloro 3 Butenyl Benzoic Acid
Elucidation of Reaction Mechanisms via Experimental and Spectroscopic Techniques
A foundational step in understanding the reactivity of 2-(3-Chloro-3-butenyl)benzoic acid would involve the use of experimental and spectroscopic techniques to probe its transformations. Key reactions to investigate would likely include intramolecular cyclization, where the carboxylic acid moiety could react with the butenyl chain.
Potential Reaction Pathways to Investigate:
Intramolecular Lactonization: The carboxylic acid could potentially undergo an intramolecular addition to the double bond, or a nucleophilic attack on the carbon bearing the chlorine atom, to form a lactone. The regioselectivity of this cyclization (i.e., the size of the resulting ring) would be a critical aspect to determine.
Palladium-Catalyzed Cyclizations: The vinyl chloride moiety suggests that palladium-catalyzed reactions, such as Heck or Suzuki couplings, could be employed to induce cyclization. uchicago.edursc.org The mechanism of such reactions would involve oxidative addition, migratory insertion, and reductive elimination steps, which could be elucidated by identifying intermediates and byproducts.
Experimental and Spectroscopic Tools for Mechanistic Elucidation:
| Technique | Application in Studying this compound Reactions |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ monitoring of reactions to identify and characterize starting materials, intermediates, and final products. Techniques like 1H, 13C, and 2D NMR would be crucial. |
| Infrared (IR) Spectroscopy | Tracking the disappearance of the carboxylic acid O-H stretch and the appearance of a lactone carbonyl stretch during cyclization reactions. |
| Mass Spectrometry (MS) | Identification of reaction products and potential intermediates, including transient species, by their mass-to-charge ratio. |
| X-ray Crystallography | Determination of the three-dimensional structure of stable products, which can provide definitive proof of the reaction's outcome and stereochemistry. |
Kinetic Studies and Reaction Rate Analysis of Key Transformations
Once potential reactions are identified, kinetic studies would be essential to understand the factors influencing their speed and efficiency. By systematically varying parameters such as temperature, concentration of reactants and catalysts, and solvent polarity, one could determine the rate law for key transformations.
Hypothetical Kinetic Data for a Potential Intramolecular Cyclization:
| Parameter Varied | Observed Effect on Reaction Rate | Mechanistic Implication |
| [this compound] | First-order dependence | Suggests a unimolecular rate-determining step, such as the initial cyclization. |
| [Catalyst] (e.g., Pd(OAc)2) | First-order dependence | Indicates the catalyst is involved in the rate-determining step. |
| Temperature | Increased rate with increasing temperature | Allows for the calculation of activation parameters (e.g., activation energy, enthalpy, and entropy) via the Arrhenius and Eyring equations, providing insight into the transition state. lookchem.com |
Such studies would provide quantitative data on the reaction's energetics and help to propose or support a particular mechanistic pathway.
Computational Chemistry Approaches
In conjunction with experimental work, computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool for gaining a deeper, molecular-level understanding of the reactions of this compound.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates
DFT calculations could be employed to map out the potential energy surfaces of proposed reaction pathways. nih.gov This would involve calculating the geometries and energies of all relevant species, including reactants, intermediates, transition states, and products. For instance, in a potential palladium-catalyzed cyclization, DFT could help to identify the most stable conformations of the palladium-bound intermediates.
Transition State Characterization and Activation Energy Analysis
A key strength of DFT is its ability to locate and characterize transition state structures—the high-energy species that connect reactants and products. nih.gov By calculating the vibrational frequencies of these structures (a single imaginary frequency confirms a true transition state), the activation energies for different competing pathways can be determined. This would allow for theoretical predictions of the most favorable reaction mechanism.
Example of a Hypothetical DFT-Calculated Activation Energy Table for Competing Cyclization Pathways:
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Favorable Pathway |
| 5-endo-trig cyclization | 25.8 | Less Favorable |
| 6-exo-trig cyclization | 19.5 | More Favorable |
Prediction of Reactivity and Selectivity in Novel Transformations
Once a reliable computational model is established and validated against experimental data, it could be used to predict the reactivity and selectivity of this compound in novel, yet-to-be-explored transformations. For example, DFT could be used to screen different catalysts or reaction conditions to optimize the yield and selectivity of a desired product.
Derivatization and Analog Synthesis of 2 3 Chloro 3 Butenyl Benzoic Acid
Rational Design Principles for Structural Analogs
The design of structural analogs of 2-(3-chloro-3-butenyl)benzoic acid is guided by the desire to modulate its physicochemical properties and to introduce new functionalities for further synthetic transformations. Key to this is the independent or combined modification of its three main structural components: the benzoic acid ring, the carboxylic acid group, and the chloro-butenyl side chain.
Strategic modifications can be envisioned to fine-tune properties such as lipophilicity, electronic character, and steric hindrance. For instance, substitution on the aromatic ring can alter the electronic nature of the entire molecule, influencing the reactivity of the carboxylic acid and the butenyl side chain. The inherent reactivity of the vinyl chloride and the carboxylic acid also allows for their transformation into a variety of other functional groups, significantly expanding the accessible chemical space.
Synthesis of Halogenated Analogs (e.g., Bromo- and Fluoro-butenyl derivatives)
One potential route for the synthesis of the bromo-analog, 2-(3-bromo-3-butenyl)benzoic acid (CAS No. 732248-99-6), could involve a Finkelstein-type reaction on a suitable precursor. bldpharm.comcrysdotllc.comnih.gov The synthesis of the corresponding fluoro-derivative would likely require more specialized fluorinating agents due to the challenges associated with nucleophilic fluorination.
Table 1: Halogenated Analogs of 2-(3-Butenyl)benzoic Acid
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 732248-87-2 | C₁₁H₁₁ClO₂ | 210.66 |
| 2-(3-Bromo-3-butenyl)benzoic acid | 732248-99-6 | C₁₁H₁₁BrO₂ | 255.11 |
| 2-(3-Fluoro-3-butenyl)benzoic acid | Not available | C₁₁H₁₁FO₂ | 194.20 |
Data for the fluoro-analog is predicted based on its chemical structure.
Modifications of the Carboxylic Acid Group (e.g., Anhydrides, Acid Chlorides, Amides)
The carboxylic acid functionality of this compound is a prime site for derivatization, allowing for its conversion into more reactive intermediates like acid chlorides and anhydrides, or into stable amide derivatives.
Acid Chlorides: The conversion of the carboxylic acid to its corresponding acid chloride, 2-(3-chloro-3-butenyl)benzoyl chloride, can be readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. orgsyn.org This transformation is crucial as the acid chloride is a highly reactive intermediate for the synthesis of esters and amides.
Anhydrides: Symmetric anhydrides can be prepared from the carboxylic acid, often through dehydration reactions or by reacting the corresponding acid chloride with the sodium salt of the carboxylic acid. These anhydrides serve as effective acylating agents.
Amides: A wide variety of amides can be synthesized from this compound. This can be accomplished by reacting the corresponding acid chloride with a primary or secondary amine. nih.govnih.gov Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common and effective method. bohrium.com
Table 2: Derivatives of the Carboxylic Acid Group
| Derivative Type | General Structure | Reagents for Synthesis |
| Acid Chloride | R-COCl | SOCl₂, (COCl)₂ |
| Anhydride | (R-CO)₂O | Dehydrating agents, or R-COCl + R-COONa |
| Amide | R-CONH₂ | R-COCl + NH₃, or R-COOH + NH₃ with coupling agents |
| N-Substituted Amide | R-CONHR' | R-COCl + R'NH₂, or R-COOH + R'NH₂ with coupling agents |
| N,N-Disubstituted Amide | R-CONR'R'' | R-COCl + R'R''NH, or R-COOH + R'R''NH with coupling agents |
R represents the 2-(3-chloro-3-butenyl)phenyl group.
Modifications of the Alkenyl and Alkyl Moieties within the Side Chain
The butenyl side chain offers further opportunities for structural diversification. The vinyl chloride group is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as the Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, vinyl, or alkynyl groups at the vinylic position. The Sonogashira coupling, for instance, would involve the reaction of the vinyl chloride with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield a conjugated enyne system. nih.gov Similarly, the Heck reaction could potentially be used to couple the vinyl chloride with an alkene.
Modifications of the Alkyl Portion: The alkyl part of the side chain can also be modified, for instance, through reactions involving the double bond. While less reactive than the vinyl chloride, the double bond could potentially undergo reactions such as hydrogenation or dihydroxylation under appropriate conditions, leading to saturated or diol-containing side chains.
Strategic Derivatization for Advanced Synthetic Building Blocks
The derivatization of this compound is not merely an exercise in creating a library of analogs, but a strategic approach to generate advanced synthetic building blocks. Each modification introduces a new handle for further, more complex synthetic endeavors.
For example, the conversion of the carboxylic acid to an amide introduces a new site for N-alkylation or other modifications. The introduction of new functional groups via cross-coupling reactions on the vinyl chloride moiety opens up possibilities for subsequent cyclization reactions, leading to the construction of complex heterocyclic systems. These strategically derivatized molecules can then serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.
Applications of 2 3 Chloro 3 Butenyl Benzoic Acid As a Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The bifunctional nature of 2-(3-Chloro-3-butenyl)benzoic acid, containing both a carboxylic acid and a vinyl chloride, makes it a powerful tool for the synthesis of complex organic molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, providing a handle for further transformations. Simultaneously, the vinyl chloride moiety is an excellent participant in cross-coupling reactions, most notably the intramolecular Heck reaction.
The intramolecular Heck reaction is a powerful method for forming carbon-carbon bonds and constructing cyclic systems. organic-chemistry.orgnih.gov In a hypothetical scenario, the carboxylic acid of this compound could be converted to a more suitable derivative, such as an ester or amide. Subsequent treatment with a palladium catalyst would likely initiate an intramolecular cyclization, where the aryl group bonds to one of the carbons of the double bond. This would result in the formation of a new ring system, a key step in building molecular complexity. The regioselectivity of this cyclization can often be controlled, leading to the formation of five- or six-membered rings, which are common motifs in many biologically active molecules. wikipedia.org
Precursor for the Construction of Heterocyclic Compound Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The structure of this compound is particularly well-suited for the synthesis of oxygen-containing heterocycles, such as isochromanones and related structures. organic-chemistry.orgorganic-chemistry.org
An intramolecular cyclization reaction, potentially palladium-catalyzed, could be envisioned where the oxygen atom of the carboxylic acid (or a derivative) acts as a nucleophile, attacking the double bond. This would lead to the formation of a six-membered heterocyclic ring fused to the benzene (B151609) ring, the core structure of an isochromanone. organic-chemistry.org The ability to form such scaffolds is significant, as the isochromanone motif is present in a number of natural products with interesting biological activities.
The general synthetic routes to isochromanones often involve the cyclization of ortho-substituted benzoic acids, highlighting the potential of this compound as a starting material in this context. organic-chemistry.orgacs.org
Intermediate in Challenging Natural Product Total Syntheses
The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. The strategic use of versatile building blocks that can introduce multiple functionalities and stereocenters in a controlled manner is crucial for success. While no specific total synthesis employing this compound has been reported, its potential is evident.
Many natural products contain polycyclic systems that can be constructed using intramolecular bond-forming reactions. nih.gov The intramolecular Heck reaction, for which this compound is a prime candidate, has been successfully used in the synthesis of various natural products. patsnap.com The ability to form new rings and set stereocenters in a single step makes this a highly efficient strategy. The functional handles present in the cyclized product derived from this compound would allow for further elaboration to achieve the final complex target molecule.
Utility in the Development of Advanced Materials Precursors
The development of advanced materials with tailored properties is a rapidly growing field of research. The incorporation of specific molecular units can influence the electronic, optical, and mechanical properties of polymers and other materials. Benzoic acid derivatives, in general, have found applications in materials science. ontosight.ai
The vinyl group in this compound makes it a potential monomer for polymerization reactions. The presence of the chloro-substituted double bond could be exploited in various polymerization techniques. Furthermore, the benzoic acid functionality provides a site for further modification, allowing for the attachment of other polymerizable groups or for tuning the solubility and other physical properties of the resulting polymer. While this application is speculative, the structural features of the molecule are consistent with those of monomers used in the synthesis of functional polymers. researchgate.net
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Green Synthetic Methodologies
A primary challenge in the synthesis of 2-(3-Chloro-3-butenyl)benzoic acid and its derivatives is the reliance on traditional synthetic methods that may involve harsh conditions or environmentally hazardous reagents. Future research will undoubtedly focus on developing greener and more sustainable synthetic protocols.
Key approaches in this area will include:
Catalysis with Earth-Abundant Metals: While palladium-catalyzed cross-coupling reactions are a staple in forming carbon-carbon bonds, the high cost and toxicity of palladium are significant drawbacks. nih.gov Future methodologies will likely explore the use of catalysts based on more abundant and less toxic metals like iron, copper, and nickel. nih.gov These catalysts offer a more sustainable alternative for the key coupling steps in the synthesis of the butenylbenzoic acid backbone. nih.gov
Biocatalysis: The use of enzymes in organic synthesis, or biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govnih.gov Research into enzymes like carboxylic acid reductases (CARs) or hydrolases could lead to novel, green pathways for the synthesis and modification of this compound. rsc.orgacs.org Biocatalysis can be employed to perform complex reactions under mild conditions, often in aqueous media, significantly reducing the environmental impact. nih.govnih.gov The production of benzoic acid derivatives from renewable feedstocks using biocatalysis is an area of growing interest. rsc.orgresearchgate.netmdpi.com
Greener Reaction Conditions: A shift towards more sustainable reaction conditions is a critical aspect of green chemistry. This includes the use of non-toxic, biodegradable solvents, or even solvent-free reaction conditions. acs.orgmdpi.com Methodologies like the Schotten-Baumann reaction in aqueous environments for the synthesis of benzoic acid derivatives exemplify this trend. brazilianjournals.com.br
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Catalyst | Often relies on precious metals like Palladium. | Focus on earth-abundant metals (Fe, Cu, Ni) and biocatalysts. nih.govnih.gov |
| Solvents | Often uses volatile organic compounds (VOCs). | Employs water, bio-based solvents, or solvent-free conditions. acs.orgmdpi.combrazilianjournals.com.br |
| Reaction Conditions | Can require high temperatures and pressures. | Tends towards milder, ambient conditions. nih.gov |
| Waste Generation | Can produce significant amounts of hazardous waste. | Aims for higher atom economy and less waste. numberanalytics.com |
Exploration of Unprecedented Reactivity Patterns and Transformation Pathways
The unique structure of this compound, featuring a vinyl chloride and a carboxylic acid on an aromatic ring, suggests a rich and largely unexplored reactivity. Future research will focus on uncovering novel reaction pathways and transformations.
Potential areas of exploration include:
Intramolecular Reactions: The proximity of the butenyl side chain to the carboxylic acid group opens up possibilities for intramolecular cyclization reactions. These could lead to the formation of novel heterocyclic or carbocyclic ring systems, which are valuable scaffolds in medicinal chemistry.
Novel Cross-Coupling Reactions: The vinyl chloride moiety is a versatile handle for a variety of cross-coupling reactions. While standard reactions are known, there is potential to explore less common or entirely new coupling partners and catalytic systems to introduce novel functionalities. organic-chemistry.org
Reactivity of the Butenyl Group: The double bond in the butenyl chain can be a site for various transformations, including additions, oxidations, and metathesis reactions. Exploring these reactions could lead to a diverse range of derivatives with potentially interesting biological activities. Radical pathways could also be explored to install new functional groups. researchgate.netrsc.org
Integration of Advanced Computational Modeling for Predictive Synthesis
The use of computational tools is becoming increasingly integral to modern chemical synthesis. For a molecule like this compound, computational modeling can accelerate the discovery and optimization of synthetic routes and predict novel reactivity.
Key applications of computational modeling include:
Reaction Prediction and Optimization: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of unknown reactions and suggest optimal reaction conditions. digitellinc.comnih.govmit.eduacs.orgrsc.org This can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed. mit.edu
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to study reaction mechanisms in detail, providing insights into the transition states and intermediates involved. tandfonline.comresearchgate.netarxiv.org This understanding can guide the design of more efficient catalysts and reaction conditions.
Predictive Molecular Design: Computational models can predict the physicochemical and biological properties of virtual derivatives of this compound. nih.govsapiosciences.com This allows for the in-silico design of new molecules with desired properties before they are synthesized in the lab.
Table 2: Applications of Computational Modeling in the Study of this compound
| Computational Technique | Application | Potential Impact |
| Machine Learning | Predict reaction outcomes, yields, and optimal conditions. digitellinc.comacs.org | Accelerate the discovery of new synthetic routes and reduce experimental effort. mit.edu |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms and catalyst behavior. tandfonline.comresearchgate.net | Enable rational design of more efficient and selective catalysts. |
| Molecular Dynamics (MD) | Simulate the behavior of the molecule in different environments. | Provide insights into its interactions with biological targets. |
Potential for Integration into Automated and High-Throughput Synthesis Platforms
Automated synthesis and high-throughput experimentation (HTE) are revolutionizing the way chemical research is conducted. helgroup.comchemspeed.comnih.govucla.edu These technologies allow for the rapid synthesis and screening of large numbers of compounds, which is particularly valuable in drug discovery and materials science. protheragen.aivapourtec.com
For this compound, these platforms offer the potential to:
Create Compound Libraries: Automated synthesis platforms can be used to generate large libraries of derivatives by systematically varying the substituents on the aromatic ring or by modifying the butenyl side chain. protheragen.aivapourtec.com This can be achieved through parallel synthesis techniques. helgroup.comchemspeed.com
Accelerate Reaction Optimization: HTE allows for the rapid screening of a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to find the optimal conditions for a particular transformation. nih.govsigmaaldrich.comsigmaaldrich.com This is particularly useful for developing new synthetic methods or for optimizing the synthesis of a specific target molecule.
Facilitate Discovery of New Reactivity: By enabling the testing of a vast number of reaction combinations, automated platforms can help to uncover unexpected reactivity patterns and discover entirely new chemical transformations.
The integration of these advanced research methodologies will be crucial in overcoming the current challenges and unlocking the full scientific and potentially commercial value of this compound and its derivatives.
Q & A
Q. What are the established synthetic routes for 2-(3-Chloro-3-butenyl)benzoic acid, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of benzoic acid derivatives with 3-chloro-3-butenyl halides. Optimization involves adjusting reaction temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst loading (e.g., Lewis acids like FeCl₃) to enhance yield . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product. Monitor reaction progress using TLC with UV visualization.
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry, LC-MS for purity assessment and molecular ion verification , and FT-IR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). For crystalline samples, X-ray diffraction (using SHELX software for structure refinement) provides unambiguous confirmation of molecular geometry . Quantify impurities via HPLC with a C18 column and UV detection at 254 nm.
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data in the structural analysis of this compound?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* level) to predict bond lengths and angles, then cross-validate with experimental X-ray crystallography data . If discrepancies arise (e.g., in dihedral angles), assess solvent effects or crystal packing forces. Use Hirshfeld surface analysis to evaluate intermolecular interactions influencing the crystal structure . For dynamic behavior, employ VT-NMR to study conformational changes in solution.
Q. What strategies are recommended for elucidating unexpected byproducts formed during the synthesis of this compound?
- Methodological Answer : Use high-resolution LC-MS to identify molecular formulas of byproducts . For structural assignment, isolate via preparative HPLC and analyze with 2D NMR (COSY, HSQC). Compare fragmentation patterns in MS/MS spectra with predicted pathways. If halogenated byproducts are suspected (e.g., di-chlorinated derivatives), conduct isotopic labeling or kinetic studies to trace chlorination pathways .
Q. How can solvent effects and steric factors be systematically investigated to improve the yield of this compound in nucleophilic substitution reactions?
- Methodological Answer : Design a DoE (Design of Experiments) matrix varying solvents (polar aprotic vs. non-polar), temperature, and base strength (e.g., K₂CO₃ vs. DBU). Use Hammett substituent constants to predict electronic effects on reactivity. For steric hindrance, compare yields using branched vs. linear alkyl halides. Monitor intermediates via in-situ FT-IR or Raman spectroscopy .
Q. What experimental approaches are suitable for studying the environmental fate and degradation pathways of this compound in aquatic systems?
- Methodological Answer : Conduct aqueous photolysis studies under UV-Vis light (λ > 290 nm) to track degradation kinetics via LC-MS. Identify metabolites using HRAM (High-Resolution Accurate Mass) spectrometry . For microbial degradation, use ISO 14592 biodegradation tests with activated sludge and GC-MS analysis of volatile byproducts . Assess adsorption potential via batch experiments with activated carbon or soil matrices, fitting data to Freundlich/Langmuir models .
Data Contradiction Analysis
- Example : Conflicting NMR signals between synthetic batches may arise from rotamers or polymorphism . Address this by recording spectra at elevated temperatures (e.g., 50°C in DMSO-d₆) to coalesce rotameric peaks or perform PXRD to detect polymorphic forms .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
